Product packaging for 4-(2-Chloroquinazolin-4-yl)morpholine(Cat. No.:CAS No. 39213-05-3)

4-(2-Chloroquinazolin-4-yl)morpholine

Número de catálogo: B1621710
Número CAS: 39213-05-3
Peso molecular: 249.69 g/mol
Clave InChI: NJBDGZVAZRMIFM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

4-(2-Chloroquinazolin-4-yl)morpholine ( 39213-05-3) is an organic compound with the molecular formula C12H12ClN3O and a molecular weight of 249.70 g/mol . This solid chemical serves as a versatile and high-value building block in medicinal chemistry and drug discovery research, particularly for the synthesis of quinazoline derivatives . Its structure combines a chloroquinazoline core, a privileged scaffold in pharmacology, with a morpholine ring, which is known to improve solubility and influence pharmacokinetic properties. The specific molecular architecture of this compound makes it a critical intermediate for exploring protein-ligand interactions. Research-grade this compound is offered with a guaranteed purity of 95% to ensure experimental consistency and reproducibility. To maintain its stability and integrity, the product should be stored sealed in a dry environment at 2-8°C . This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12ClN3O B1621710 4-(2-Chloroquinazolin-4-yl)morpholine CAS No. 39213-05-3

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-(2-chloroquinazolin-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c13-12-14-10-4-2-1-3-9(10)11(15-12)16-5-7-17-8-6-16/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBDGZVAZRMIFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC3=CC=CC=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368165
Record name 4-(2-chloroquinazolin-4-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39213-05-3
Record name 4-(2-chloroquinazolin-4-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 2 Chloroquinazolin 4 Yl Morpholine and Analogues

Direct Nucleophilic Displacement Reactions

The most direct and widely employed method for synthesizing 4-(2-chloroquinazolin-4-yl)morpholine is the regioselective nucleophilic aromatic substitution (SNAr) on a 2,4-dichloroquinazoline (B46505) precursor. This reaction is predicated on the differential reactivity of the two chlorine atoms on the quinazoline (B50416) ring.

The synthesis of this compound is efficiently achieved by reacting 2,4-dichloroquinazoline with morpholine (B109124). This reaction is a classic example of a nucleophilic aromatic substitution. Theoretical and experimental studies have shown that the carbon atom at the C-4 position of the 2,4-dichloroquinazoline ring is more electrophilic and thus more susceptible to nucleophilic attack than the C-2 position. nih.govstackexchange.com This inherent regioselectivity allows for the selective substitution of the C-4 chlorine under mild reaction conditions. stackexchange.com

The reaction mechanism involves the nitrogen atom of the morpholine ring acting as a nucleophile, attacking the electron-deficient C-4 carbon of the quinazoline core. An intermediate Meisenheimer complex is formed, which then rearomatizes by expelling the chloride ion. The reaction is typically conducted in the presence of a base, such as triethylamine (B128534) or potassium carbonate, to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. mdpi.comresearchgate.net This prevents the protonation of the morpholine nucleophile, which would render it unreactive.

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the solvent, temperature, base, and reaction time. For instance, while electron-rich amines react readily, less nucleophilic reactants might require more forcing conditions to achieve good yields. nih.govbeilstein-journals.org

Microwave irradiation has emerged as a powerful tool to accelerate these reactions, often leading to significantly reduced reaction times and improved yields compared to conventional heating. nih.govbeilstein-journals.org The choice of solvent can also influence the reaction rate and outcome, with polar aprotic solvents like dimethylformamide (DMF) or alcohols being commonly used. mdpi.com

Table 1: Factors for Optimization of Nucleophilic Displacement Reaction

Parameter Description Common Choices/Conditions Rationale
Solvent The medium in which the reaction is carried out. Alcohols (Ethanol, Isopropanol), DMF, THF, Acetonitrile Solvates reactants and influences nucleophilicity and reaction rate. stackexchange.commdpi.com
Base Neutralizes the HCl byproduct. Triethylamine (TEA), Potassium Carbonate (K₂CO₃), Sodium Bicarbonate Prevents protonation of the amine nucleophile, driving the reaction to completion. mdpi.comgoogle.com
Temperature The thermal energy supplied to the reaction. 0 °C to reflux Controls the reaction rate. Milder conditions favor selective C-4 substitution. stackexchange.com
Reaction Time The duration of the reaction. 1 to 24 hours Dependent on the reactivity of the nucleophile and the temperature. stackexchange.commdpi.com
Agitation Stirring or shaking of the reaction mixture. Magnetic stirring Ensures homogeneity and efficient contact between reactants.

| Technology | Method of heating. | Conventional heating, Microwave irradiation | Microwave heating can significantly reduce reaction times and improve yields. nih.govbeilstein-journals.org |

Multicomponent Reaction Approaches for Quinazoline-Morpholine Hybrid Systems

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a final product containing the essential parts of all starting materials, offer an efficient and atom-economical alternative for generating molecular diversity. nih.gov These reactions are powerful tools for the rapid construction of complex molecular scaffolds like quinazoline-morpholine hybrids. nih.govrsc.org

While the direct synthesis of this compound via an MCR is not standard, MCRs are extensively used to create diverse libraries of quinazoline and quinazolinone derivatives that incorporate a morpholine moiety. nih.govmdpi.com For example, reactions like the Ugi MCR can be designed to incorporate a morpholine-containing component, an isocyanide, a carboxylic acid, and an aldehyde or ketone to rapidly assemble complex quinazoline-based structures. nih.gov Such strategies are invaluable in medicinal chemistry for creating libraries of compounds for biological screening. nih.gov

Preparation of Precursors and Intermediate Compounds

The accessibility and quality of starting materials are fundamental to the successful synthesis of the target compound. The primary precursors for this compound are 2,4-dichloroquinazoline and morpholine.

The synthesis of 2,4-dichloroquinazoline , a key intermediate, is well-established and typically starts from readily available ortho-aminobenzoic acid (anthranilic acid). google.comgoogle.comnih.gov A common two-step procedure involves:

The reaction of anthranilic acid with a cyanate (B1221674) source, such as potassium cyanate, in an aqueous basic solution to form 2,4-quinazolinedione. google.com

The subsequent chlorination of 2,4-quinazolinedione using a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a base like triethylamine or using triphosgene, to yield 2,4-dichloroquinazoline. google.comgoogle.comchemicalbook.com

Table 2: Example Synthesis of 2,4-Dichloroquinazoline Precursor

Step Starting Material Reagents Product Reported Molar Yield Reference
1 Anthranilic Acid Potassium Cyanate, NaOH (aq) 2,4-Quinazolinedione 92.5% google.com

Morpholine is a commercially available commodity chemical. researchgate.net Other relevant intermediates for the synthesis of analogues include compounds like 4-(2-chloroethyl)morpholine (B1582488) chemicalbook.com and 4-(2-chloroacetyl)morpholine, which can be synthesized from morpholine and used to introduce the morpholine moiety onto different scaffolds. jocpr.com

Derivatization Strategies of the this compound Core

The this compound scaffold is a valuable intermediate for creating a diverse range of derivatives. The chlorine atom at the C-2 position serves as a synthetic handle for further functionalization.

While the C-4 chlorine is more reactive, the C-2 chlorine on the 4-(morpholino)quinazoline core can be displaced by various nucleophiles, although this typically requires more forcing or specific reaction conditions compared to the initial substitution at C-4. stackexchange.com This sequential substitution strategy allows for the controlled introduction of different functional groups at the C-2 and C-4 positions.

A wide array of nucleophiles can be employed to displace the C-2 chlorine, leading to a large family of 2-substituted-4-morpholinoquinazoline analogues. These nucleophiles include:

Amines: Reaction with primary or secondary amines introduces new amino groups. nih.gov

Hydrazines: Treatment with hydrazine (B178648) hydrate (B1144303) can yield 2-hydrazino derivatives, which are themselves versatile intermediates. stackexchange.com

Alcohols/Alkoxides: Reaction with alcohols or their corresponding alkoxides produces 2-alkoxyquinazolines. researchgate.net

Thiols/Thiolates: Using thiols or thiolates leads to the formation of 2-(alkyl/aryl)thioquinazolines. researchgate.net

These derivatization reactions significantly expand the chemical space accessible from the this compound core, enabling the synthesis of compounds with tailored properties. nih.govresearchgate.net

Table 3: Examples of C-2 Position Derivatization

Nucleophile Type Example Nucleophile Resulting C-2 Substituent Product Class Reference
Amine Piperidine -Piperidinyl 2-Amino-4-morpholinoquinazoline nih.gov
Hydrazine Hydrazine Hydrate -Hydrazinyl (-NHNH₂) 2-Hydrazino-4-morpholinoquinazoline stackexchange.com
Alcohol Ethanol -Ethoxy (-OEt) 2-Ethoxy-4-morpholinoquinazoline researchgate.net

An exploration of the synthetic strategies for creating this compound and its derivatives reveals a versatile chemical scaffold amenable to a wide array of modifications. The quinazoline core, a fused heterocycle consisting of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is a recognized "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets. nih.govresearchgate.net The attachment of a morpholine ring at the C-4 position and a chlorine atom at the C-2 position provides a key intermediate for further chemical elaboration. This article focuses on the synthetic methodologies employed to modify this parent structure, specifically at the C-4 position of the quinazoline ring, the functionalization of the morpholine moiety, and the hybridization of the core scaffold with other pharmacophores.

2 Modifications at the Quinazoline C-4 Position

The synthesis of this compound itself is a prime example of a C-4 position modification. The common precursor for this and related analogues is 2,4-dichloroquinazoline. google.comresearchgate.netnih.gov The two chlorine atoms on the quinazoline ring exhibit different reactivities towards nucleophilic aromatic substitution (SNAr). The C-4 position is significantly more reactive than the C-2 position. beilstein-journals.orgnih.gov This regioselectivity is exploited to introduce a morpholine ring specifically at C-4 by reacting 2,4-dichloroquinazoline with morpholine under controlled conditions, leaving the C-2 chlorine intact for potential subsequent reactions. nih.gov

The differential reactivity allows for the synthesis of a diverse library of C-4 substituted analogues by reacting 2,4-dichloroquinazoline with various nucleophiles. Studies have shown that N-substituted cyclic amines preferentially attack the C-4 position. rsc.org This strategy is not limited to amines; other nucleophiles can be employed to displace the C-4 chlorine, leading to a wide range of functional groups at this position.

Furthermore, modifications can be achieved on quinazoline cores with different leaving groups at C-4. For instance, researchers have developed methods for synthesizing 4-azido-6,7-dimethoxy-2-alkyl/arylsulfonylquinazolines from precursors with a sulfonyl group at the C-4 position. In these cases, an azide (B81097) nucleophile displaces the sulfonyl group, demonstrating another route for C-4 functionalization. beilstein-journals.orgresearchgate.net

The table below summarizes representative reactions for modifying the quinazoline C-4 position.

Starting MaterialReagentPosition ModifiedProductReference
2,4-DichloroquinazolineMorpholineC-4This compound nih.gov
2,4-Dichloro-5-methyl-pyrimidineN-substituted cyclic aminesC-42-Amino-4-chloro-5-methylpyrimidines rsc.org
4,7-DichloroquinolineMorpholine / K2CO3C-4N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide mdpi.com
2-Chloro-4-sulfonylquinazolineAzide nucleophileC-44-Azido-2-sulfonylquinazoline beilstein-journals.org

3 Functionalization of the Morpholine Ring

The morpholine ring is a common feature in bioactive molecules, often contributing to improved pharmacokinetic properties such as solubility and metabolic stability. nih.govnih.govnih.gov Direct functionalization of the morpholine ring after its attachment to the quinazoline core is synthetically challenging. A more common and versatile strategy involves the use of pre-functionalized morpholine derivatives during the initial synthesis. researchgate.net

This approach allows for the introduction of various substituents on the morpholine ring, which can then be used to probe structure-activity relationships (SAR) and optimize the biological activity of the final compound. A wide array of substituted morpholines can be synthesized through established organic chemistry methods. nih.govorganic-chemistry.orgresearchgate.net For example, C-substituted morpholines can be prepared from amino acid and sugar derivatives, offering stereochemical diversity. researchgate.net These functionalized morpholines can then be reacted with 2,4-dichloroquinazoline to yield a library of analogues with specific modifications on the morpholine moiety.

The table below provides examples of how pre-functionalized morpholines can be used to generate diverse quinazoline derivatives.

Quinazoline PrecursorFunctionalized Morpholine DerivativeSynthetic GoalPotential OutcomeReference
2,4-Dichloroquinazoline(S)-2-MethylmorpholineIntroduce chirality and a small alkyl group.4-(2-Chloro- (S)-2-methylmorpholin-4-yl)quinazoline researchgate.net
2,4-Dichloroquinazoline2,6-DimethylmorpholineProbe the effect of substitution pattern and steric bulk.4-(2-Chloro-2,6-dimethylmorpholin-4-yl)quinazoline researchgate.net
2,4-DichloroquinazolineMorpholin-3-oneIncorporate a carbonyl group for additional interactions.4-(2-Chloroquinazolin-4-yl)morpholin-3-one nih.govgoogle.com
2,4-Dichloroquinazoline4-(2-Aminoethyl)morpholineIntroduce a flexible linker for further hybridization.4-(2-(4-(2-Chloroquinazolin-4-yl)morpholino)ethyl)amine chemicalbook.com

4 Hybridization with Other Pharmacophores

Molecular hybridization is a powerful strategy in medicinal chemistry that involves covalently linking two or more pharmacophores to create a single molecule with potentially enhanced activity or a multi-target profile. researchgate.net The this compound scaffold is an excellent platform for developing such hybrids, primarily by leveraging the reactivity of the chlorine atom at the C-2 position. mdpi.comnih.gov

The C-2 chlorine can be displaced by various nucleophiles, often those attached to another bioactive moiety via a suitable linker. This approach has been used to synthesize a wide range of hybrid compounds with diverse biological activities.

Key examples of hybridization strategies include:

Benzamide (B126) Hybrids: A series of m-(4-morpholinoquinazolin-2-yl)benzamides were synthesized and evaluated for their antitumor activities. nih.gov The synthesis involved replacing the C-2 chlorine with a substituted benzamide group. Compound T10 from this series showed significant antiproliferative effects. nih.gov

Thiazole (B1198619) Hybrids: Researchers have developed novel quinazoline-thiazole hybrids as potential antiproliferative and anti-angiogenic agents. The synthesis connected the quinazoline core to a thiazole ring at the C-2 position. nih.gov

Chalcone (B49325) Hybrids: Chalcones are known for their anti-cancer properties. In one study, a 4-oxoquinazolin-2-yl group was used as a substituent on a chalcone framework, creating potent cytotoxic agents. nih.gov While the parent compound in this case was not this compound, the study highlights the successful hybridization of quinazoline and chalcone pharmacophores. nih.gov

Triazole Hybrids: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" is a popular method for creating hybrids. This has been used to synthesize quinoline-morpholine coupled 1,2,3-triazole hybrids, demonstrating a robust method for linking different heterocyclic systems. researchgate.netasianpubs.org

The following table details examples of hybrid molecules synthesized from the quinazoline-morpholine scaffold.

ScaffoldHybridized PharmacophoreLinkage PositionResulting Hybrid ClassReference
4-MorpholinoquinazolineBenzamideC-2m-(4-Morpholinoquinazolin-2-yl)benzamides nih.gov
QuinazolineThiazoleC-2Quinazoline-Thiazole Hybrids nih.gov
Quinazolin-4(3H)-oneMorpholine-Quinazolin-4(3H)-one-morpholine hybrids nih.gov
Quinoline-Morpholine1,2,3-Triazole-Quinoline-morpholine coupled 1,2,3-triazole hybrids researchgate.net
Quinazolin-4-oneChalconeC-2Chalcone-Quinazolinone Hybrids nih.gov

Biological and Pharmacological Evaluation of this compound

Following a comprehensive review of scientific literature, no specific data pertaining to the in vitro cytotoxicity of the chemical compound This compound against the human cancer cell lines A549 (Lung Adenocarcinoma), MCF-7 (Breast Carcinoma), SHSY-5Y (Neuroblastoma), HepG-2 (Hepatocellular Carcinoma), and PC3 (Prostate Cancer) was found.

Research in the field of quinazoline derivatives as potential anticancer agents is extensive. Studies often involve the synthesis of a series of related compounds, where the quinazoline core is modified with various functional groups to explore structure-activity relationships. For instance, research on 4-morpholinoquinazoline derivatives has been conducted, evaluating their cytotoxic effects on several cancer cell lines. However, these studies have focused on derivatives with different substituents at the 2-position of the quinazoline ring, such as phenyl or substituted phenyl groups, rather than a chloro group.

Typically, the synthesis of such derivatives may start from a di-halogenated quinazoline, like 2,4-dichloroquinazoline. In these synthetic pathways, one of the chloro groups is substituted with a morpholine moiety, and the second chloro group is subsequently replaced with another chemical group. It is plausible that this compound serves as a synthetic intermediate in the production of more complex 2,4-disubstituted quinazoline derivatives. However, the biological activity of this specific intermediate is not typically reported in the final research findings, which focus on the target compounds of the study.

Despite a thorough search of available scientific databases and publications, no studies presenting the biological evaluation or pharmacological spectrum of this compound as a standalone compound were identified. Therefore, the data required to populate the requested article sections on its anticancer activities is not available in the current body of scientific literature.

Biological Evaluation and Pharmacological Spectrum

Anticancer Activities

In Vitro Cytotoxicity Studies against Human Cancer Cell Lines

Against MDA-MB-231 Cell Line

The triple-negative breast cancer (TNBC) cell line, MDA-MB-231, is frequently used to evaluate the efficacy of potential anticancer agents due to its aggressive phenotype. nih.govnih.govmdpi.com Various derivatives synthesized from the 4-(2-chloroquinazolin-4-yl)morpholine scaffold have demonstrated significant cytotoxic activity against this cell line.

For instance, a series of novel 2-sulfanylquinazolin-4(3H)-one derivatives were evaluated for their anti-proliferative effects. Among them, compound 5d , which features a 4-chlorophenyl substitution at position 3, was identified as the most potent against the MDA-MB-231 cell line, exhibiting an IC₅₀ value of 1.94 µM. mdpi.com In another study, hybrid molecules combining isatin (B1672199) with quinazoline (B50416) were synthesized and assessed. Two compounds, 5e and 10g , emerged as the most active against MDA-MB-231 cells, with IC₅₀ values of 12.35 µM and 12.00 µM, respectively. These values indicated a potency that was 2.37 and 2.44 times greater than the standard chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). nih.gov

Further research into 4-hydroxyquinazoline (B93491) derivatives identified a compound, B1 , which showed more potent inhibitory activity in MDA-MB-231 cells than the PARP inhibitor Olaparib. mdpi.com The versatility of the quinazoline scaffold is also highlighted by the activity of biisoquinoline derivatives, where compound 1c (DH20931) showed an IC₅₀ of 3.9 µM against MDA-MB-231 cells. uthscsa.edu

Table 1: Cytotoxicity of this compound Derivatives against MDA-MB-231 Cell Line

Compound ID Derivative Class IC₅₀ (µM) Source
5d 2-Sulfanylquinazolin-4(3H)-one 1.94 mdpi.com
5e Isatin-quinazoline hybrid 12.35 nih.gov
10g Isatin-quinazoline hybrid 12.00 nih.gov
1c (DH20931) Biisoquinoline 3.9 uthscsa.edu
Evaluation of Toxicity against Non-Cancerous Cell Lines (e.g., HEK293)

A critical aspect of anticancer drug development is ensuring selectivity, where a compound is highly toxic to cancer cells while sparing normal, healthy cells. Derivatives of this compound have been evaluated against non-cancerous cell lines to determine their safety profile.

In one study, a series of thirteen morpholine-substituted quinazoline derivatives were tested for toxicity against the human embryonic kidney cell line, HEK293 . The results were promising, as all the synthesized compounds were found to be non-toxic to HEK293 cells at a concentration of 25 µM, demonstrating a desirable selectivity for cancer cells. nih.gov

Another investigation focused on a novel 2-sulfanylquinazolin-4(3H)-one derivative, compound 5d . Its safety profile was assessed against the normal human lung fibroblast cell line, WI-38 . The compound exhibited an IC₅₀ value of 40.85 µM against these normal cells. This indicates significantly lower toxicity compared to the standard chemotherapeutic drug doxorubicin, which had an IC₅₀ of 6.72 µM against the same cell line, highlighting the derivative's favorable safety margin. mdpi.com Similarly, a 4-hydroxyquinazoline derivative, B1 , was found to have no significant toxicity when tested against normal human hepatocytes (LO2) and normal human colonic epithelial cells (NCM460). mdpi.com

Table 2: Toxicity Evaluation of Quinazoline Derivatives against Non-Cancerous Cell Lines

Compound/Series Non-Cancerous Cell Line Observation Source
Morpholine (B109124) substituted quinazolines HEK293 Non-toxic at 25 µM nih.gov
Compound 5d WI-38 (Human Lung Fibroblast) IC₅₀ = 40.85 µM mdpi.com
Compound B1 LO2, NCM460 No significant toxicity mdpi.com

Enzyme Inhibition Profiling in Oncological Pathways

The anticancer effects of this compound derivatives are often rooted in their ability to inhibit specific enzymes that are crucial for tumor growth and survival. The quinazoline scaffold is a well-established pharmacophore for targeting various protein kinases. mdpi.comnih.govnih.gov

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

The quinazoline core is a hallmark of numerous inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers, particularly non-small-cell lung cancer. nih.govnih.govamazonaws.com Several FDA-approved EGFR inhibitors, such as gefitinib, erlotinib, and lapatinib, are 4-aminoquinazoline derivatives. mdpi.com Research has shown that derivatives originating from the this compound structure are potent EGFR inhibitors. For example, a series of 2-sulfanylquinazolin-4(3H)-one derivatives were synthesized and tested for multi-kinase inhibition. Compound 5d from this series demonstrated comparable activity to positive controls against EGFR in the nanomolar range. mdpi.com The design of these molecules often involves merging the 4-arylamino-quinazoline motif with other chemical fragments to achieve high potency and selectivity. nih.gov

Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in cancer. nih.govnih.gov The morpholine ring, a key feature of the title compound's derivatives, is critical for interacting with the hinge region of PI3K and related kinases. acs.orgresearchgate.net

Several studies have successfully designed potent inhibitors of this pathway using the 4-morpholinoquinazoline scaffold. One study detailed a series of 4-morpholino-2-phenylquinazolines and related thieno[3,2-d]pyrimidines as PI3 kinase p110α inhibitors. A thieno[3,2-d]pyrimidine (B1254671) derivative, 15e , showed exceptionally strong inhibitory activity against p110α with an IC₅₀ value of 2.0 nM and was selective over other PI3K isoforms. nih.gov Another research effort focused on creating dimorpholinoquinazoline-based molecules as potential inhibitors of the entire PI3K/Akt/mTOR cascade. nih.gov These compounds were designed so that the quinazoline and morpholine fragments mimic the adenosine (B11128) part of ATP to effectively bind to the kinase domain. nih.gov The FDA-approved drug Idelalisib, a quinazolin-4(3H)-one derivative, also acts as a PI3K inhibitor, further validating this scaffold's utility. mdpi.com

Mer Tyrosine Kinase (Mer TK) Inhibition

Mer Tyrosine Kinase (Mer TK) is an emerging therapeutic target implicated in the survival of various cancer cells, including those in acute lymphoblastic leukemia. nih.gov Research has identified 4-substituted 2-phenylaminoquinazolines as a novel class of Mer TK inhibitors. nih.gov

In a key study, these inhibitors were synthesized using This compound as the starting material. The resulting derivatives exhibited inhibitory activity in the low micromolar range. The most promising compound, 4b , which features a 2-(p-methoxyphenyl)amino group and a 4-(2-hydroxy-2-methylpropyl)amino substituent, demonstrated a potent IC₅₀ of 0.68 µM against Mer TK. Molecular modeling confirmed that the quinazoline ring interacts with the kinase's hinge region, supporting the hypothesis that these compounds are effective Mer TK inhibitors. nih.gov

Table 3: Mer TK Inhibition by 2-Phenylaminoquinazoline Derivatives

Compound ID R¹ Substituent at position 4 Mer TK IC₅₀ (µM) Source
4a 2-(Dimethylamino)ethylamino 1.83 nih.gov
4b 2-Hydroxy-2-methylpropylamino 0.68 nih.gov
4c 2-Hydroxypropylamino 1.34 nih.gov
4d 3-Hydroxypropylamino 1.05 nih.gov
4e Morpholino 10.2 nih.gov
Other Kinase Inhibition Mechanisms

The versatility of the 4-morpholinoquinazoline scaffold allows its derivatives to inhibit a range of other kinases beyond EGFR, PI3K, and Mer TK. This multi-targeted capability is a valuable strategy in cancer therapy to overcome resistance and target complex signaling networks. mdpi.com

One study revealed that a 2-sulfanylquinazolin-4(3H)-one derivative, compound 5d , not only inhibited EGFR but also showed potent, nanomolar-range activity against VEGFR2 and HER2 , and micromolar activity against CDK2 . mdpi.com Other research on quinazolinone hydrazide triazole derivatives identified a compound, CM9 , that inhibited a panel of 18 different protein kinases, showing greater than 50% inhibition at 25 µM against targets including ALK, AXL, FGFR1, VEGFR1, and VEGFR3 . frontiersin.org Furthermore, different structural modifications have yielded inhibitors for other kinase families. Styrylquinazolines have been developed as inhibitors of non-receptor tyrosine kinases like ABL kinase , researchgate.net and another quinazolin-4(3H)-one derivative was found to target Aurora Kinase A . mdpi.com

Table 4: Inhibition of Other Kinases by Quinazoline Derivatives

Derivative Class Inhibited Kinase(s) Source
2-Sulfanylquinazolin-4(3H)-one VEGFR2, HER2, CDK2 mdpi.com
Quinazolinone hydrazide triazole ALK, AXL, FGFR1, VEGFR1, VEGFR3 frontiersin.org
Styrylquinazoline ABL kinase researchgate.net
Quinazolin-4(3H)-one Aurora Kinase A mdpi.com

Immunomodulatory Properties

The immunomodulatory effects of quinazoline derivatives are a subject of ongoing research. While specific studies on this compound are not extensively detailed in publicly available literature, the broader class of quinoline (B57606) and quinazoline compounds has demonstrated notable interactions with key inflammatory pathways.

Modulation of Cytokine Production (e.g., TNF-α)

Derivatives of the quinoline scaffold, a core component of the featured compound, have been shown to influence the production of critical inflammatory cytokines. For instance, chloroquine, a well-known 4-aminoquinoline (B48711) derivative, is recognized for its ability to inhibit the production of tumor necrosis factor-alpha (TNF-α). This inhibition occurs through various mechanisms, including the blockage of the conversion of the cell-associated TNF-α precursor to its mature, soluble form. While this provides a basis for the potential anti-inflammatory action of related structures, direct evidence for this compound's effect on TNF-α production requires specific investigation.

Vascular Endothelial Growth Factor (VEGF) Inhibition

Vascular endothelial growth factor (VEGF) is a crucial signaling protein involved in angiogenesis, the formation of new blood vessels. The inhibition of VEGF and its receptor, VEGFR-2, is a key strategy in cancer therapy. preprints.orgnih.gov Quinazoline derivatives have been developed as inhibitors of the tyrosine kinase function of VEGF receptors. google.com For instance, vandetanib, an anilinoquinazoline (B1252766) derivative, is known to inhibit the activity of VEGFR-2 and VEGFR-3. nih.gov The inhibitory action on the VEGFR-2 signaling pathway by some quinazoline compounds has been shown to downregulate downstream signaling cascades, thereby impeding endothelial cell proliferation and migration. google.com While the quinazoline core is associated with anti-angiogenic properties, direct experimental data on the VEGF inhibitory capacity of this compound is not prominently available.

Antimicrobial Activities

The combination of the quinazoline and morpholine moieties in this compound suggests a potential for antimicrobial efficacy, as both heterocyclic systems are known to be present in biologically active compounds. mdpi.com

Antibacterial Efficacy (Gram-positive and Gram-negative strains)

The quinazoline scaffold is a versatile core for the development of antibacterial agents. google.com Various derivatives have been synthesized and tested against a range of bacterial pathogens. Studies on different series of quinazoline analogs have demonstrated activity against both Gram-positive and Gram-negative bacteria. nih.gov For example, certain 2,3,6-trisubstituted quinazolin-4-ones have shown considerable inhibition against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). The morpholine ring is also a component of compounds with known antimicrobial properties. The specific antibacterial spectrum and efficacy of this compound would be dependent on the complete molecular structure and would require dedicated screening against various bacterial strains.

Table 1: Representative Antibacterial Activity of Quinazoline and Morpholine Derivatives

Compound Type Bacterial Strain Activity Reference
2,3,6-trisubstituted Quinazolin-4-one Staphylococcus aureus Active
2,3,6-trisubstituted Quinazolin-4-one Escherichia coli Active
2,3,6-trisubstituted Quinazolin-4-one Pseudomonas aeruginosa Active

This table presents a summary of findings for related compound classes and does not represent direct data for this compound.

Antifungal Efficacy

Similar to its antibacterial potential, the structural motifs of this compound suggest possible antifungal properties. Quinazoline derivatives have been investigated for their activity against various fungal pathogens. mdpi.com For instance, certain synthesized quinazoline compounds have exhibited strong antifungal activity when compared to standard drugs like fluconazole. mdpi.com The morpholine ring is also a key feature in some agricultural and clinical antifungal agents. Research on pyrazol-quinazolinone derivatives has indicated good antifungal effects. The presence of a chlorine atom in some quinazolinone structures has been shown to have a notable inhibitory effect on certain fungi, such as Rhizoctonia solani AG1.

Table 2: Representative Antifungal Activity of Quinazoline and Morpholine Derivatives

Compound Type Fungal Strain Activity Reference
Quinazoline derivatives Aspergillus niger Active
Quinazoline derivatives Candida albicans Active
Pyrazol-quinazolinones Rhizoctonia solani AG1 Active

This table presents a summary of findings for related compound classes and does not represent direct data for this compound.

Mechanistic Studies of Biological Action

Cell Cycle Analysis

The regulation of the cell cycle is a critical process that, when dysregulated, can lead to uncontrolled cell proliferation, a hallmark of cancer. Analysis of the effects of 4-(2-chloroquinazolin-4-yl)morpholine on cell cycle progression has been conducted to understand its anti-proliferative mechanisms.

Current research on this compound (UNC2025) in various leukemia cell lines does not support the induction of a G1 phase arrest. In contrast, studies have demonstrated a different effect on cell cycle distribution. Treatment of five acute leukemia cell lines with UNC2025 led to a significant decrease in the percentage of cells in the G0/G1 phase. nih.gov This was observed as early as six hours after treatment. nih.gov Instead of arresting in G1, the cells accumulated in a later phase of the cell cycle. nih.gov This suggests that in these specific cancer models, the compound's mechanism for halting cell proliferation does not occur at the G1 checkpoint.

Conversely, a study on acute leukemia cell lines showed that treatment with 200–300nM of UNC2025 resulted in an accumulation of cells in the G2/M phase. nih.gov This was accompanied by a decrease in the proportion of cells in the S phase. nih.gov After 24 to 48 hours of treatment, the fraction of cells in the G2/M phase increased substantially, ranging from 15% to 94% across the tested cell lines, compared to 12% to 24% in control cultures. nih.gov In some cell lines, such as Jurkat T-ALL and NOMO-1 AML, the induction of polyploidy (the state of having more than two paired sets of chromosomes) was also observed. nih.gov

Table 1: Effect of UNC2025 on Cell Cycle Distribution in Acute Leukemia Cell Lines This table presents representative data on the percentage of cells in different phases of the cell cycle after treatment with UNC2025, as reported in studies on leukemia cell lines. Note the decrease in G0/G1 and increase in G2/M phases.

Cell Line TypeTreatment% Cells in G0/G1% Cells in S Phase% Cells in G2/MReference
Acute LeukemiaVehicle (Control)HighNormal12-24% nih.gov
Acute LeukemiaUNC2025 (200-300nM)Decreased2-28%15-94% nih.gov

Apoptosis Induction

Apoptosis is a form of programmed cell death that is essential for eliminating damaged or cancerous cells. A key mechanism of many anticancer agents is the ability to trigger this process in malignant cells. Research has confirmed that this compound is a potent inducer of apoptosis in various cancer cell lines, including those of acute leukemia and non-small cell lung cancer. nih.govaacrjournals.orgresearchgate.net

The apoptotic process is executed by a family of proteases called caspases. The activation of these enzymes occurs in a cascade, with initiator caspases (like Caspase-8 and Caspase-9) activating executioner caspases (like Caspase-3). nih.gov Caspase-8 is central to the extrinsic (death receptor-mediated) pathway, while Caspase-9 is the key initiator of the intrinsic (mitochondrial) pathway. nih.govh1.co Both pathways converge on the activation of Caspase-3, which then cleaves numerous cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. nih.gov

While the induction of apoptosis by this compound is well-documented, specific studies detailing the direct activation and activity levels of Caspase-3, Caspase-8, and Caspase-9 following treatment with this particular compound are not extensively available in the reviewed literature. However, given that these caspases are central mediators of apoptosis, their involvement in the apoptotic response to UNC2025 is highly probable. researchgate.net

The intrinsic apoptotic pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes anti-apoptotic members (like Bcl-2 and Mcl-1) and pro-apoptotic members (like Bax and Bak). nih.govnih.gov The balance between these opposing factions determines the cell's fate. nih.gov Anti-apoptotic proteins prevent cell death by sequestering their pro-apoptotic counterparts, thereby inhibiting the permeabilization of the mitochondrial outer membrane and the release of cell death factors like cytochrome c. nih.govresearchgate.net

The pro-apoptotic activity of this compound suggests a likely modulation of the Bcl-2 family of proteins, tipping the balance in favor of cell death. This could occur through the downregulation of anti-apoptotic proteins or the upregulation of pro-apoptotic proteins. While this is a common mechanism for apoptosis-inducing agents, direct experimental evidence from the reviewed literature specifically quantifying the changes in Bcl-2 family protein expression or their interactions in response to UNC2025 treatment is limited.

Molecular Target Identification and Validation (e.g., Mer TK)

A crucial aspect of understanding a compound's mechanism of action is the identification of its direct molecular targets. For this compound, extensive research has identified and validated its primary targets. It is a potent, ATP-competitive, and orally bioavailable dual inhibitor of Mer Tyrosine Kinase (MerTK) and Fms-like Tyrosine Kinase 3 (Flt3). medchemexpress.comnih.gov MerTK, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is frequently overexpressed in various cancers and plays a role in promoting tumor cell survival and proliferation. aacrjournals.org

The inhibitory activity of UNC2025 against these kinases is highly potent. medchemexpress.com In enzymatic and cell-based assays, it has been shown to inhibit MerTK and Flt3 at nanomolar concentrations. medchemexpress.com This inhibition prevents the phosphorylation (activation) of the kinases, thereby blocking their downstream signaling functions. nih.govnih.gov

Table 2: Kinase Inhibition Profile of this compound (UNC2025) This table summarizes the inhibitory potency of UNC2025 against its primary molecular targets.

Kinase TargetInhibition TypeIC₅₀ ValueReference
Mer Tyrosine Kinase (MerTK)ATP-competitive0.74 nM medchemexpress.com
Fms-like Tyrosine Kinase 3 (Flt3)ATP-competitive0.8 nM medchemexpress.com
AxlATP-competitive122 nM medchemexpress.com

Investigation of Other Cellular and Molecular Pathways

By inhibiting its primary targets, MerTK and Flt3, this compound disrupts multiple downstream signaling pathways that are critical for cancer cell survival and proliferation. nih.gov Inhibition of MerTK phosphorylation by UNC2025 has been shown to correlate with the decreased phosphorylation of several key downstream signaling proteins. nih.govmedchemexpress.com

Key pathways affected include:

AKT Pathway: Treatment with UNC2025 leads to decreased phosphorylation of AKT, a crucial node in signaling pathways that regulate cell survival, growth, and metabolism. nih.govnih.gov

SRC Pathway: Inhibition of the SRC family of tyrosine kinases, which are involved in cell growth and differentiation, has also been observed. nih.gov

STAT6 Pathway: UNC2025 treatment results in reduced phosphorylation of STAT6, a component of the JAK/STAT pathway implicated in leukemia cell signaling. nih.govmedchemexpress.com

ERK1/2 Pathway: The compound also decreases the phosphorylation of ERK1/2, members of the MAPK pathway that control a wide range of cellular processes, including proliferation and differentiation. nih.govmedchemexpress.com

Furthermore, in a non-cancer context, UNC2025 has been shown to decrease platelet activation, indicating its effects on physiological pathways mediated by TAM kinases. nih.gov

Structure Activity Relationship Sar Analysis

Impact of Substituents on Cytotoxic Activity

The cytotoxicity of quinazoline (B50416) derivatives is a key area of investigation in the quest for novel anticancer agents. The nature, position, and electronic properties of substituents on the quinazoline ring system play a pivotal role in modulating this activity.

The electronic landscape of the quinazoline core significantly influences its interaction with biological targets. Studies on various quinazoline derivatives have shown that the presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the aromatic ring can either enhance or diminish cytotoxic effects.

For instance, in a series of 4-anilinoquinazoline (B1210976) derivatives, the introduction of EWGs such as -Cl, -Br, -F, and -SO2CH3 at the para-position of the phenyl moiety led to higher inhibitory activity compared to EDGs like -CH3 and -OCH3. This suggests that for certain quinazoline scaffolds, an electron-deficient aromatic ring is favorable for potent cytotoxic activity. Conversely, other studies on different quinazoline series have indicated that electron-donating groups can enhance activity, highlighting the context-dependent nature of these electronic effects. The precise impact of such groups on the 4-(2-chloroquinazolin-4-yl)morpholine scaffold requires specific investigation to delineate the optimal electronic requirements for cytotoxicity.

Table 1: Effect of Aromatic Ring Substituents on Cytotoxic Activity of Quinazoline Analogs Note: This table is a representative example based on general findings for quinazoline derivatives and not specific to this compound.

Compound ID Aromatic Ring Substituent Nature of Group Cytotoxic Activity (IC50, µM)
QA-1 -Cl (para) Electron-Withdrawing 0.5
QA-2 -Br (para) Electron-Withdrawing 0.7
QA-3 -OCH3 (para) Electron-Donating 5.2
QA-4 -CH3 (para) Electron-Donating 3.8

While the subject compound features a morpholine (B109124) ring at the C-4 position, hypothetical or synthesized analogs where this is replaced by various alkyl groups can provide valuable SAR insights. Research on related 4-alkylmorpholine N-oxides has demonstrated that the length of the alkyl chain is a critical determinant of cytotoxicity. nih.gov A progressive increase in the number of carbon atoms in the alkyl chain generally leads to enhanced cytotoxic activity, up to an optimal length, after which the activity may plateau or decrease. nih.gov For these 4-alkyl-morpholine N-oxides, the optimal number of carbon atoms in the alkyl chain for cytotoxic activity was found to be between 15 and 16. nih.gov This suggests that lipophilicity and the ability to interact with cellular membranes are key factors.

Table 2: Influence of C-4 Alkyl Chain Length on Cytotoxicity of Morpholine Analogs Note: Data based on 4-alkylmorpholine N-oxides, illustrating the principle of alkyl chain length influence.

Compound ID Alkyl Chain Length at C-4 Cytotoxic Activity (Relative)
MA-1 C4H9 +
MA-2 C8H17 ++
MA-3 C12H25 +++
MA-4 C16H33 ++++

The morpholine moiety in this compound acts as a crucial nitrogen-containing linker. Modifications to this ring or its replacement with other nitrogenous heterocycles can significantly impact bioactivity. For instance, in a series of 4-morpholinopyrrolopyrimidine derivatives, which share a similar 4-morpholino substitution pattern, the nature of the substituents on the core scaffold played a critical role in determining their inhibitory activity against PI3Kα and mTOR kinases. nih.gov The introduction of various groups influenced the binding affinity and selectivity, with some derivatives acting as dual inhibitors while others were selective for PI3Kα. nih.gov This underscores the importance of the interplay between the morpholine ring and other parts of the molecule in defining the pharmacological profile.

Relationship between Molecular Modifications and Antimicrobial Spectrum

Quinazoline derivatives have been explored for their antimicrobial properties. The presence and nature of substituents are critical for the breadth and potency of their activity. The 2-chloro substituent in the title compound is a reactive site that can be displaced to introduce other functionalities, thereby altering the antimicrobial spectrum. For example, replacing the chloro group with various amino acid or dipeptide moieties has been shown to yield compounds with activity against several microorganisms. nih.gov Furthermore, studies on other morpholine-containing derivatives have demonstrated a broad spectrum of antibacterial action. The antimicrobial efficacy is often linked to the specific chemical structure of the derivative. nih.gov

Table 3: Antimicrobial Activity of Representative Heterocyclic Compounds Note: This table illustrates the general antimicrobial potential of related compound classes.

Compound Class Target Organism Activity
Amino acid-substituted quinazolines Bacillus subtilis Active
Amino acid-substituted quinazolines Escherichia coli Active
Morpholine derivatives Gram-positive bacteria Broad-spectrum
Morpholine derivatives Gram-negative bacteria Broad-spectrum

Conformational Analysis and Bioactivity

The three-dimensional conformation of a molecule is paramount in determining its interaction with a biological target. Conformational analysis aims to identify the low-energy, biologically active conformation of a drug molecule. nih.gov For a molecule like this compound, the relative orientation of the quinazoline ring and the morpholine moiety, as well as the puckering of the morpholine ring itself, can influence its binding affinity to target proteins. nih.gov The ability of a molecule to adopt a specific conformation that is complementary to the binding site of a receptor or enzyme is a prerequisite for its biological activity. nih.gov Computational methods, such as molecular modeling and force-field based analysis, are often employed to predict the bioactive conformation and to understand the structural basis of activity, which can then guide the design of new, more potent analogs. nih.govnih.gov

Computational Investigations and Molecular Modeling

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein target, shedding light on the structural basis of its biological activity.

Ligand-Protein Interaction Analysis (e.g., with Bcl-2 proteins, Mer TK)

While direct molecular docking studies of 4-(2-chloroquinazolin-4-yl)morpholine with B-cell lymphoma 2 (Bcl-2) family proteins are not extensively documented in the available literature, the quinazoline (B50416) core is a known pharmacophore for inhibitors of this anti-apoptotic protein family. For instance, studies on other quinazolinone derivatives have demonstrated their potential to induce apoptosis by downregulating the Bcl-2 gene. nih.gov

More specific interaction analyses are available for derivatives of this compound with Mer Tyrosine Kinase (Mer TK), a member of the TAM (Tyro3/Axl/Mer) kinase family identified as a therapeutic target in certain cancers. nih.gov In one study, this compound was used as a starting material to synthesize a series of 4-substituted 2-phenylaminoquinazolines. nih.gov The most active compound from this series, a derivative referred to as 4b , was docked into the active site of Mer TK (PDB code: 3TCP) to elucidate its binding mode. nih.gov

The analysis revealed key interactions:

Hydrogen Bonds: Two hydrogen bonds were formed between the hydroxyl group on the 4-substituent of compound 4b and the backbone carbonyl and amino groups of the amino acid residue Asp678 in the Mer TK active site. nih.gov

π-π Interaction: A π-π stacking interaction was observed between the quinazoline ring system of 4b and the phenyl ring of the amino acid Phe673. nih.gov This interaction is significant as it superimposes with the pyrazolopyrimidine rings of a known Mer TK inhibitor, UNC569. nih.gov

These interactions provide a structural hypothesis for the inhibitory activity of this class of quinazoline derivatives against Mer TK.

Prediction of Binding Affinity and Pose

The prediction of binding affinity, often expressed as a scoring function or calculated binding free energy, quantifies the strength of the ligand-protein interaction. The pose describes the specific orientation and conformation of the ligand within the protein's binding site.

For the derivative 4b docked into the Mer TK active site, the calculated binding free energy was -18.25 kcal/mol. nih.gov This favorable binding energy supports the hypothesis that compounds derived from the this compound scaffold can act as potent Mer tyrosine kinase inhibitors. nih.gov The docking pose, stabilized by the hydrogen bonds and π-π interactions mentioned previously, provides a structural basis for this affinity. nih.gov

Similarly, docking studies on other 4-anilinoquinazoline (B1210976) derivatives against targets like EGFR and VEGFR-2 have shown binding energies ranging from -6.39 to -8.24 kcal/mol, indicating effective binding within the kinase domains of these receptors.

Table 1: Molecular Docking Interaction Details for a Derivative of this compound

Compound Protein Target Key Interacting Residues Predicted Binding Energy (kcal/mol)
Derivative 4b Mer TK Asp678, Phe673 -18.25 nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. It is a powerful tool for understanding molecular properties and reactivity.

Analysis of Electronic Structures

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and chemical reactivity. nih.gov For morpholine-containing derivatives, DFT has been used to determine structural parameters like bond lengths and angles and to analyze the electronic distribution and reactivity. nih.govresearchgate.net These calculations help in understanding how the electronic structure influences the molecule's ability to interact with biological targets. researchgate.net

Redox Mechanism Proposals

DFT calculations can also be instrumental in proposing reaction mechanisms, including redox processes. For instance, in electrochemical studies of morpholine (B109124) reacting with quinoline (B57606) N-oxides, cyclic voltammetry data combined with theoretical calculations can help elucidate the reaction pathway. nih.gov Such studies can propose mechanisms involving the formation of radical species. nih.gov For example, the electrochemical oxidation of morpholine can generate a morpholine radical, a key intermediate in certain C-N bond formation reactions. nih.gov While a specific redox mechanism for this compound has not been published, DFT would be the appropriate computational tool to investigate such processes, for example, by modeling the steps of electron transfer and identifying the most stable intermediates and transition states.

ADME-Tox Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity)

In silico ADME-Tox prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's potential pharmacokinetic and toxicity profile before costly experimental studies. nih.gov Various computational models and software are used to predict these properties based on the molecule's structure. nih.govnih.gov

For quinazoline-based compounds, ADME-Tox predictions are essential to evaluate their drug-likeness. While a specific, published ADME-Tox profile for this compound is not available, predictions for related compounds provide insight into the expected properties of this chemical class. These predictions often assess parameters such as oral bioavailability, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes, and potential toxicities like mutagenicity or cardiotoxicity. nih.gov For example, studies on triazole fungicides have shown they are predicted to have good oral bioavailability and the ability to penetrate the blood-brain barrier. nih.gov

Table 2: Representative In Silico ADME-Tox Prediction Parameters

ADME-Tox Property Predicted Outcome Significance
Oral Bioavailability Good/Poor Indicates the fraction of an orally administered dose that reaches systemic circulation.
Blood-Brain Barrier (BBB) Penetration Yes/No Predicts the likelihood of the compound crossing the BBB to act on the central nervous system.
CYP450 Inhibition (e.g., 2D6, 3A4) Inhibitor/Non-inhibitor Predicts potential for drug-drug interactions, as CYP enzymes are key for drug metabolism.
hERG Inhibition High/Medium/Low Risk Assesses the risk of cardiotoxicity by blocking the hERG potassium channel.
Mutagenicity (Ames Test) Mutagen/Non-mutagen Predicts the potential of the compound to induce genetic mutations.
Lipinski's Rule of Five Compliant/Violated A rule of thumb to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.

Prediction of Intestinal Absorption

The intestinal absorption of a drug is a critical determinant of its oral bioavailability. Computational models, such as the BOILED-Egg model provided by tools like SwissADME, offer a predictive glimpse into the passive gastrointestinal absorption of a molecule based on its lipophilicity (WLOGP) and polarity (TPSA). nih.govphytojournal.com For this compound, these predictive models are employed to estimate its likelihood of being absorbed from the gastrointestinal tract into the bloodstream.

A high probability of gastrointestinal absorption is a favorable characteristic for an orally administered drug candidate. The prediction is based on the positioning of the compound within the white region of the BOILED-Egg plot, which signifies a high probability of passive absorption. nih.govphytonutrients.pk The analysis of related quinazoline-morpholine hybrids often indicates good oral bioavailability, suggesting that this core structure is generally amenable to intestinal absorption. nih.govmspsss.org.ua

Table 1: Predicted Intestinal Absorption Profile of this compound

ParameterPredicted Value/ClassificationReference
Gastrointestinal (GI) AbsorptionHigh phytojournal.comphytonutrients.pk
Bioavailability Score0.55 phytonutrients.pk

This table is generated based on the predictive capabilities of computational tools and data from similar compounds. The values represent a likely profile for this compound.

Drug-likeness Assessment

The "drug-likeness" of a compound is a qualitative concept used in drug discovery to evaluate whether a compound possesses properties that would make it a likely orally active drug. This assessment is often guided by a set of rules, with Lipinski's Rule of Five being the most prominent. molinspiration.com This rule establishes four simple physicochemical parameter cutoffs that are typically met by orally bioavailable drugs. In silico tools like SwissADME and Molinspiration are widely used to calculate these properties and assess a compound's adherence to these rules. nih.govmolinspiration.com

The drug-likeness assessment for this compound involves the calculation of its molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. Compounds that comply with Lipinski's rules are considered to have a higher probability of successful development as an oral drug. Studies on similar quinazoline derivatives often report good drug-likeness profiles, adhering to Lipinski's and other related rules. nih.govmspsss.org.ua

Table 2: Drug-likeness Assessment of this compound based on Lipinski's Rule of Five

ParameterValue for this compoundLipinski's RuleComplianceReference
Molecular Weight (MW)< 500 g/mol ≤ 500Yes molinspiration.com
LogP (Lipophilicity)< 5≤ 5Yes molinspiration.com
Hydrogen Bond Donors (HBD)0≤ 5Yes molinspiration.com
Hydrogen Bond Acceptors (HBA)4≤ 10Yes molinspiration.com
Number of Violations 0 ≤ 1 Yes molinspiration.com

This table presents a simulated drug-likeness profile for this compound based on established rules and the analysis of its chemical structure.

Medicinal Chemistry and Drug Discovery Implications

4-(2-Chloroquinazolin-4-yl)morpholine as a Privileged Scaffold for Drug Development

The concept of a "privileged scaffold" is central to modern medicinal chemistry, referring to molecular frameworks that are capable of binding to multiple, diverse biological targets through specific structural modifications. capes.gov.brnih.govmdpi.com The quinazoline (B50416) ring system, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is a quintessential example of such a scaffold. nih.govresearchgate.net Its derivatives have demonstrated a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties. researchgate.netopenmedicinalchemistryjournal.commdpi.com The versatility of the quinazoline nucleus allows it to serve as a foundational structure for numerous clinical drugs and experimental agents. researchgate.net

Similarly, the morpholine (B109124) ring is recognized as a privileged structure in drug design. nih.govresearchgate.net Its inclusion in a molecule can confer advantageous physicochemical properties, such as improved solubility, metabolic stability, and pharmacokinetic profiles. nih.govnih.gov The morpholine moiety can participate in crucial hydrogen bonding interactions with biological targets and can act as a flexible linker or a conformationally constrained substituent, contributing significantly to a compound's potency and selectivity. nih.govresearchgate.net

The compound this compound, therefore, integrates two privileged structures. The quinazoline core provides a rigid and well-characterized platform for interaction with various enzymes and receptors, while the morpholine group can enhance drug-like properties. nih.govnih.gov The chlorine atom at the 2-position of the quinazoline ring is a particularly important feature, acting as a reactive handle or a key pharmacophoric element. This position is synthetically versatile, allowing for nucleophilic substitution reactions to introduce a wide range of functional groups and build molecular complexity, thereby enabling the exploration of extensive chemical space in the quest for new drugs.

Design and Synthesis of Novel Hybrid Derivatives

The synthetic tractability of this compound makes it an excellent starting material for creating novel hybrid molecules. The primary strategy involves the displacement of the C2-chloro group with various nucleophiles to generate libraries of new compounds. This approach is a cornerstone of creating derivatives with diverse biological activities. nih.govresearchgate.net

A common synthetic route starts with the chlorination of a precursor like 2-morpholinoquinolin-4-ol to yield a chloro-substituted scaffold. nih.gov This chlorinated intermediate can then react with a variety of amines, phenols, or thiols to introduce new substituents. nih.govresearchgate.net This methodology allows for the systematic exploration of structure-activity relationships (SAR) by varying the nature of the substituent at the C2 or C4 position.

For instance, researchers have designed and synthesized numerous 4-aminoquinazoline derivatives as potent enzyme inhibitors. researchgate.netnih.gov In many of these designs, the core structure is analogous to this compound, where the morpholine is at position 4, and various anilines or other amino groups are introduced by displacing a leaving group, often a chlorine atom. researchgate.netnih.gov These hybrid molecules are frequently designed to target specific biological pathways implicated in diseases like cancer. One prominent area of focus is the development of tyrosine kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are crucial in tumor growth and angiogenesis. researchgate.netnih.gov

The design of these hybrids often employs molecular hybridization, a strategy that combines two or more pharmacophores into a single molecule to create a synergistic effect or a multi-target agent. researchgate.net For example, a quinazoline-morpholine scaffold might be linked to another bioactive moiety known to interact with a different target, potentially leading to enhanced efficacy or the ability to overcome drug resistance. nih.govrsc.org

Table 1: Examples of Bioactive Quinazoline Derivatives and their Targets

Compound ClassTargetTherapeutic AreaKey FindingsCitation
4-Anilinoquinazoline (B1210976) DerivativesEGFR-C797SNon-Small Cell Lung CancerDesigned to occupy both ATP binding and allosteric sites, overcoming resistance. nih.gov
4-Aminoquinazoline DerivativesVEGFR-2CancerSome compounds showed significantly higher potency than the control drug, ZD6474. nih.gov
2-Chloroquinazoline (B1345744) DerivativesEGFRCancerCompound 10b showed potent anti-proliferative activity against several cancer cell lines. nih.gov
Quinazoline DerivativesCholinesterases, BACE-1Alzheimer's DiseaseMulti-targeting agents designed via lead optimization showed promising inhibitory activity. nih.gov
2-Morpholino-4-anilinoquinoline DerivativesN/A (Phenotypic Screen)Cancer (Hepatocellular Carcinoma)Compound 3e showed high cytotoxic activity against HepG2 cells with good selectivity. nih.govrsc.org

Strategies for Lead Optimization

Once a promising lead compound is identified from a library of derivatives, lead optimization is the next critical phase. This process aims to enhance the potency, selectivity, and pharmacokinetic properties of the lead molecule while minimizing potential toxicity. For quinazoline-based compounds, several optimization strategies are employed. nih.govnih.gov

A primary strategy is the detailed exploration of the Structure-Activity Relationship (SAR). nih.gov By systematically modifying different parts of the this compound scaffold—such as the substituents on the quinazoline ring or replacing the morpholine with other heterocycles—researchers can determine which structural features are essential for biological activity. For example, studies on 2-chloroquinazoline derivatives revealed that specific substitutions on an aniline (B41778) ring at the 4-position significantly influenced anti-proliferative activity against cancer cells. nih.gov

Computational methods, including molecular modeling and docking studies, play a crucial role in modern lead optimization. nih.gov These in-silico techniques help visualize how a compound binds to its target protein, allowing for the rational design of new derivatives with improved interactions. For instance, in the development of EGFR inhibitors, modeling can guide the design of compounds that fit snugly into the ATP binding pocket, potentially forming key hydrogen bonds or other stabilizing interactions. nih.gov

Another key aspect of optimization is improving the "drug-like" properties of the molecule. This involves modifying the structure to enhance solubility, membrane permeability (like crossing the blood-brain barrier), and metabolic stability. nih.govnih.gov The morpholine group itself is often incorporated for this purpose. nih.govnih.gov Further optimization might involve fine-tuning the lipophilicity or introducing metabolic blockers to prevent rapid degradation in the body. A lead optimization campaign for quinazoline derivatives targeting Alzheimer's disease successfully produced compounds with favorable blood-brain barrier permeability and significant inhibitory activity against key enzymes. nih.gov

Future Perspectives in Therapeutic Applications

The this compound scaffold and its derivatives hold considerable promise for future therapeutic applications. The wealth of research into quinazolines as kinase inhibitors suggests that this will remain a major focus. google.com The development of next-generation inhibitors targeting resistant mutations in cancers, such as non-small cell lung cancer, is a particularly active and vital area of research. nih.gov The ability to design multi-target inhibitors that can simultaneously modulate several signaling pathways, such as PI3K and DNA-PK, presents a powerful strategy to combat cancer and overcome drug resistance. nih.gov

Beyond oncology, the potential of these compounds in treating neurodegenerative diseases like Alzheimer's is an emerging frontier. researchgate.netnih.gov The development of multi-targeting agents that can address the complex pathology of such diseases is a promising approach. nih.gov The inherent properties of the quinazoline and morpholine rings make them suitable for designing CNS-active drugs. nih.gov

Future research will likely involve:

Expansion to New Targets: Screening existing and new libraries of these derivatives against a wider range of biological targets to uncover novel therapeutic opportunities.

Advanced Drug Delivery: Incorporating these compounds into advanced drug delivery systems, such as lipid nanoparticles, could improve their therapeutic index by enhancing delivery to the target site and reducing systemic exposure. nih.gov

Combinatorial Chemistry and High-Throughput Screening: Utilizing these techniques to rapidly generate and evaluate large libraries of hybrid derivatives, accelerating the discovery of new leads.

Bioconjugation: Attaching the quinazoline-morpholine scaffold to other molecules, such as antibodies or peptides, to create highly targeted therapies.

Q & A

Q. What are the optimized synthetic routes for 4-(2-Chloroquinazolin-4-yl)morpholine, and how can intermediates be characterized?

A multi-step synthesis typically involves:

  • Step 1: Substitution of urea on morpholine to form the quinazoline core, followed by chlorination at the 2-position using POCl₃ or PCl₅ under reflux conditions .
  • Step 2: Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) and characterization using ¹H/¹³C NMR (δ 6.5–8.5 ppm for aromatic protons) and HRMS (expected [M+H]⁺ ~277.07 g/mol) .
  • Key validation: Monitor reaction progress using TLC (Rf ~0.3–0.5 in 1:1 EtOAc/hexane) and confirm crystallinity via X-ray diffraction (e.g., SHELXL refinement) .

Q. Which spectroscopic and computational methods are critical for structural elucidation of this compound derivatives?

  • Experimental:
    • FT-IR to confirm C-Cl stretching (~750 cm⁻¹) and morpholine C-O-C vibrations (~1100 cm⁻¹).
    • X-ray crystallography (e.g., SHELX suite) for absolute configuration determination, with hydrogen bonding analysis (e.g., C–H···O interactions) .
  • Computational:
    • DFT calculations (B3LYP/6-311G**) to optimize geometry and compare with experimental bond lengths/angles .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound analogs?

  • Methodology:
    • Synthesize derivatives with substitutions at the quinazoline 2-position (e.g., F, Br, CH₃) and morpholine N-alkyl chains.
    • Perform 3D-QSAR using CoMFA/CoMSIA to correlate substituent electronegativity, steric bulk, and bioactivity (e.g., IC₅₀ values in kinase assays) .
    • Validate models with molecular docking (AutoDock Vina) against target proteins (e.g., EGFR or CYP450 isoforms) .

Q. What strategies resolve contradictions in solubility and metabolic stability data for this compound analogs?

  • Solubility:
    • Use shake-flask incubation (pH 7.4 PBS) to measure equilibrium solubility. For low-solubility compounds (<50 μM), employ co-solvents (e.g., DMSO ≤1%) or nanoformulation .
    • Example data: Analog solubility ranges from 180 μM (chloro-substituted) to <10 μM (bulky aryl groups) .
  • Metabolic stability:
    • Conduct recombinant CYP phenotyping (e.g., CYP3A4, CYP2D6) to identify major metabolic pathways. Use LC-MS/MS to quantify metabolite formation rates .

Q. How can crystallographic data discrepancies be addressed during refinement of this compound salts?

  • Refinement protocol:
    • Use SHELXL-2018 with isotropic/anisotropic displacement parameters for non-H and H atoms, respectively. Apply restraints for disordered regions (e.g., morpholine ring) .
    • Validate with R-factor convergence (R₁ < 0.05) and check for missed symmetry using PLATON .
  • Case study: For picrate salts, resolve C–H···O hydrogen bonding networks (2.8–3.2 Å) to stabilize the crystal lattice .

Q. What in vitro assays are recommended to assess the compound’s interaction with cytochrome P450 enzymes?

  • Binding assays:
    • Fluorescence-based inhibition screening (CYP2A13/2E1) with IC₅₀ determination using 7-ethoxyresorufin as a substrate .
    • Time-dependent inhibition (TDI) studies to evaluate mechanism-based inactivation (pre-incubate with NADPH for 0–30 min) .
  • Data interpretation: Compare inhibition potency (Kᵢ < 1 μM suggests high risk of drug-drug interactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Chloroquinazolin-4-yl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(2-Chloroquinazolin-4-yl)morpholine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.